Lithium(1+) ion 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate
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Overview
Description
Lithium(1+) ion 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate is a chemical compound with the molecular formula C9H11NO2SLi. It is a lithium salt of a benzothiazole derivative, known for its potential applications in various scientific fields. The compound is characterized by its unique structure, which includes a benzothiazole ring fused with a tetrahydro ring and a carboxylate group.
Mechanism of Action
Pharmacokinetics
It is known that the compound is a powder at room temperature , which could influence its absorption and distribution
Result of Action
It has been suggested that the compound may have anti-corrosive properties
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of the compound. For instance, the compound is stable at room temperature
Preparation Methods
The synthesis of Lithium(1+) ion 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate typically involves the reaction of 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Lithium(1+) ion 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Lithium(1+) ion 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for neurological disorders due to the presence of the lithium ion.
Industry: It is used in the development of advanced materials, such as lithium-ion batteries, where its unique structure may enhance performance.
Comparison with Similar Compounds
Similar compounds to Lithium(1+) ion 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate include other lithium salts of benzothiazole derivatives, such as:
- Lithium 6-methyl-1,3-benzothiazole-2-carboxylate
- Lithium 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate These compounds share similar structural features but differ in the substitution pattern on the benzothiazole ring. The unique combination of the lithium ion and the specific substitution on the benzothiazole ring in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
lithium;6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S.Li/c1-5-2-3-6-7(4-5)13-8(10-6)9(11)12;/h5H,2-4H2,1H3,(H,11,12);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQFCLDCOKTVKQ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1CCC2=C(C1)SC(=N2)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10LiNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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